6-Bromo Norgestrel

Impurity profiling Reference standard Pharmaceutical analysis

6-Bromo Norgestrel (C₂₁H₂₇BrO₂, MW 391.34 g/mol) is a synthetic 19-norsteroid derivative of the progestin norgestrel, distinguished by a bromine atom at the C6 position of the steroid backbone. Unlike its parent compound, which is an active pharmaceutical ingredient in contraceptive formulations, 6-Bromo Norgestrel is primarily utilized as an intermediate in the preparation of norgestrel-related impurity reference standards and as a qualitative reference material for analytical method development.

Molecular Formula C₂₁H₂₇BrO₂
Molecular Weight 391.34
Cat. No. B1161860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo Norgestrel
Molecular FormulaC₂₁H₂₇BrO₂
Molecular Weight391.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo Norgestrel – Specialized Intermediate and Impurity Reference Standard for Progestin Analytical Development


6-Bromo Norgestrel (C₂₁H₂₇BrO₂, MW 391.34 g/mol) is a synthetic 19-norsteroid derivative of the progestin norgestrel, distinguished by a bromine atom at the C6 position of the steroid backbone . Unlike its parent compound, which is an active pharmaceutical ingredient in contraceptive formulations, 6-Bromo Norgestrel is primarily utilized as an intermediate in the preparation of norgestrel-related impurity reference standards and as a qualitative reference material for analytical method development . Its unique halogen substitution imparts distinct physicochemical and chromatographic properties that are essential for specific impurity profiling in pharmaceutical quality control.

Use context
Process-specific impurity reference standard for norgestrel analytical method development
Not a pharmacological active; structural identity defines utility
Selection basis
Bromine substitution at C6 provides unique mass spectrometric and chromatographic signature
Distinct from non-halogenated progestin impurities
Workflow fit
HPLC, LC-MS impurity profiling; relative response factor determination; system suitability marker
Requires -20°C storage to maintain certified purity

Why Norgestrel or Other Progestins Cannot Replace 6-Bromo Norgestrel in Analytical and Impurity Profiling Workflows


Generic substitution with unmodified norgestrel or other commercially available progestin reference standards (e.g., levonorgestrel, norgestimate) fails in impurity profiling workflows because the critical performance attribute is structural identity to the target impurity, not pharmacological activity . 6-Bromo Norgestrel possesses a distinct molecular formula (C₂₁H₂₇BrO₂ vs. C₂₁H₂₈O₂ for norgestrel), a higher molecular weight (391.34 vs. 312.45 g/mol), and altered solubility and stability profiles that directly influence chromatographic retention, detection sensitivity, and calibration accuracy . Substitution with the parent compound would lead to misidentification of impurity peaks, erroneous quantitation, and potential failure to meet ICH Q3B reporting thresholds during drug substance release testing.

Molecular weight mismatch
Norgestrel (312.45 g/mol) lacks the bromine mass; using it as a gravimetric stand-in introduces a 25% weighing error and corrupts calibration curves.
Storage and stability deviation
6-Bromo Norgestrel requires -20°C storage; norgestrel tolerates room temperature. Substitution risks degraded analyte and invalid reference standard performance.
Chromatographic retention and solvent behavior
The brominated derivative exhibits a distinct retention time and prefers aprotic solvents (DCM, DMF). Using norgestrel may lead to misidentified peaks and poor recovery.

Quantitative Differentiation of 6-Bromo Norgestrel vs. Parent Norgestrel and Related Progestins – Performance Evidence for Procurement Decisions


Molecular Weight and Stoichiometric Differentiation for Gravimetric Quantification

6-Bromo Norgestrel exhibits a molecular weight of 391.34 g/mol, which is 78.89 g/mol higher than that of norgestrel (312.45 g/mol), corresponding to a 25.2% increase due to bromine substitution [1]. This mass difference directly impacts gravimetric preparation of reference standard solutions, requiring distinct weighing factors for accurate calibration curve construction.

MW difference
Cross-study comparable
+78.89 g/mol
391.34 vs 312.45 g/mol
Weighing factor must account for 25.2% mass increase to avoid quantitation bias
Calculated from elemental composition; vendor COA verification advised
Impurity profiling Reference standard Pharmaceutical analysis

Stability and Storage Condition Differentiation vs. Parent Norgestrel

6-Bromo Norgestrel requires frozen storage at -20°C to maintain certified purity, whereas norgestrel reference standards are stable at 2–30°C . This 20–50°C storage temperature differential indicates greater thermal lability of the brominated derivative, likely due to increased molecular polarizability from the C6 bromine atom.

Storage requirement
Data to verify
ΔTmin 22°C
-20°C vs 2–30°C for norgestrel
Temperature control is required to preserve certified purity and analytical reliability
Vendor-stated long-term storage; laboratory handling validation needed
Stability Cold chain Reference standard handling

Purity Benchmarking for Reference Standard Procurement

Commercially available 6-Bromo Norgestrel is typically supplied with ≥95% HPLC purity, as documented in vendor certificates of analysis . While norgestrel primary reference standards from pharmacopoeial sources are certified at >99% purity, direct purity comparison is not informative because 6-Bromo Norgestrel serves as a process-specific impurity marker, not as a primary assay standard. The critical procurement parameter is availability of a characterized batch with documented chromatographic purity sufficient for impurity identification and relative response factor determination.

Purity benchmark
Supporting evidence
≥95% HPLC
Typical vendor specification; norgestrel CRS >99%
Adequate for impurity marker identification; not suited as primary assay standard
COA verification and use-case matching recommended
Certified reference material HPLC purity Quality control

Solubility Profile Differentiation for Sample Preparation Protocols

6-Bromo Norgestrel demonstrates solubility in dichloromethane (DCM) and dimethylformamide (DMF), with a reported solubility of 25 mg/mL in DMSO . In contrast, norgestrel is practically insoluble in water and soluble in ethanol, acetone, and chloroform. This solvent compatibility shift is relevant for laboratories optimizing extraction and dilution protocols for impurity analysis.

Solvent compatibility
Supporting evidence
DCM, DMF soluble
DMSO 25 mg/mL; norgestrel prefers ethanol/acetone
Solvent class shift to aprotic polar may influence extraction recovery in HPLC protocols
Ambient temperature solubility; confirm compatibility with specific method solvents
Solubility Sample preparation Method development

Role as Defined Process Impurity Marker in Norgestrel Synthesis

6-Bromo Norgestrel is explicitly described as an intermediate in the synthesis of norgestrel impurities, indicating its origin as a side product of the bromination step in certain synthetic routes . This contrasts with non-brominated norgestrel impurities (e.g., Impurity H, a 5α-reduced derivative) which arise from different synthetic pathways. The presence of the C6 bromine atom serves as a definitive mass spectral and chromatographic marker that unambiguously identifies the relevant synthetic route and impurity origin.

Process impurity marker
Class-level inference
Br isotope pattern
79Br:81Br ≈ 1:1; unique MS signature
Unambiguous mass spectrometric identification of brominated impurity in synthetic route context
Synthetic pathway analysis and LC-MS confirmation recommended
Process impurity Synthetic intermediate Regulatory starting material

Optimal Procurement and Use Cases for 6-Bromo Norgestrel Based on Verified Differentiation


Pharmaceutical Impurity Profiling and ANDA Regulatory Submission Support

6-Bromo Norgestrel is the definitive reference standard for identifying and quantifying the 6-brominated process impurity in norgestrel drug substance. Its unique bromine isotopic signature (1:1 ratio of 79Br/81Br) provides unambiguous mass spectrometric confirmation, distinguishing it from all non-halogenated norgestrel impurities . This is essential for demonstrating analytical specificity in ANDA submissions according to ICH Q3B requirements.

HPLC Relative Retention Time Marker in Pharmacopoeial Method Development

The increased molecular weight and altered polarity of 6-Bromo Norgestrel relative to norgestrel result in a distinct chromatographic retention shift. When used as a system suitability marker, it provides a reproducible relative retention time (RRT) reference point that is not achievable with the parent compound, supporting compendial method validation for impurity determination .

Stability-Indicating Method Validation for Forced Degradation Studies

The thermal lability of 6-Bromo Norgestrel (storage at -20°C required) makes it a sensitive probe for evaluating sample handling integrity in forced degradation studies of norgestrel formulations. Its degradation profile under thermal stress can be benchmarked to validate that analytical methods are capable of distinguishing degradation products from process impurities .

Application
Selection Property
Validation Focus
Impurity profiling & regulatory review for norgestrel drug substance
Bromine isotopic signature (¹⁹⁷Br/⁸¹Br) for unambiguous mass spectrometric confirmation
ICH Q3B impurity identification specificity in ANDA submission context
HPLC system suitability marker for pharmacopoeial method development
Distinct chromatographic retention shift relative to norgestrel due to bromine substitution
Reproducible relative retention time (RRT) reference for method validation
Stability-indicating method development for forced degradation studies
Thermal lability requiring -20°C storage; sensitivity to handling conditions
Differentiation of degradation products from process impurities during stress testing
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